![molecular formula C18H17F B14330599 Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- CAS No. 109970-63-0](/img/structure/B14330599.png)
Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- is an organic compound with the molecular formula C18H17F. It is characterized by a benzene ring substituted with a butyl group and a fluorophenyl ethynyl group. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents .
Vorbereitungsmethoden
The synthesis of Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- generally involves organic synthesis reactions such as etherification, reduction, and substitution reactions . One common method includes the Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various oxidizing agents like potassium permanganate (KMnO4) for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving cell signaling pathways and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Wirkmechanismus
The mechanism of action of Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorophenyl group can enhance binding affinity through halogen bonding . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- include:
Benzene, 1-butyl-4-ethyl: This compound lacks the ethynyl and fluorophenyl groups, resulting in different chemical properties and reactivity.
Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl: This compound has a propyl group instead of a butyl group, which can affect its solubility and reactivity.
The uniqueness of Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
109970-63-0 |
---|---|
Molekularformel |
C18H17F |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
1-butyl-4-[2-(4-fluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C18H17F/c1-2-3-4-15-5-7-16(8-6-15)9-10-17-11-13-18(19)14-12-17/h5-8,11-14H,2-4H2,1H3 |
InChI-Schlüssel |
FKEAQCNTPIQHMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.